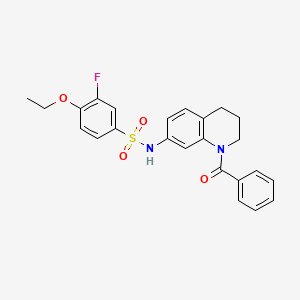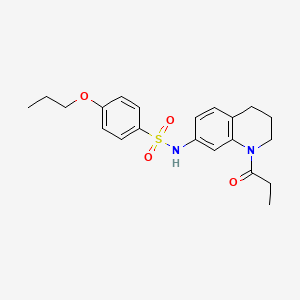
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide (abbreviated as NPTQS) is an organic compound that has been studied for its potential applications in science and medicine. NPTQS is a derivative of quinoline and has a unique molecular structure that makes it an attractive candidate for further research. NPTQS has been studied in various contexts, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has been studied for its potential applications in science and medicine. It has been used as a model compound for studying the structure-activity relationship of quinoline derivatives. It has also been used in research related to the development of potential anticancer agents. Additionally, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has been studied for its potential applications in the field of drug delivery, as it has been shown to be able to bind to certain proteins, which could be used to target drugs to specific sites in the body.
Mécanisme D'action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide is still not fully understood. It is believed to interact with certain proteins in the body, which could be used to target drugs to specific sites in the body. Additionally, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has been shown to bind to certain receptors, which could be used to modulate the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide are still not fully understood. However, it has been shown to bind to certain receptors, which could be used to modulate the activity of certain proteins. Additionally, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has been studied for its potential anticancer activity, as it has been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it a good candidate for further research. Additionally, it has a unique molecular structure that makes it an attractive candidate for further research. However, there are some limitations to using N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide in lab experiments. It is not yet fully understood how it works in the body, so further research is needed to better understand its mechanism of action. Additionally, its potential applications in the field of drug delivery have yet to be fully explored.
Orientations Futures
The potential future directions for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide research are numerous. One potential direction is to further explore its potential applications in the field of drug delivery. Additionally, further research could be done to better understand its mechanism of action and to develop new potential anticancer agents. Another potential direction is to study its potential applications in the field of biotechnology, as it has been shown to bind to certain proteins that could be used to target drugs to specific sites in the body. Finally, further research could be done to explore its potential applications in the field of nanotechnology, as its unique molecular structure could be used to create new nanomaterials.
Méthodes De Synthèse
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide can be synthesized through a three-step process. The first step involves the reaction of 1-bromopropan-2-ol with 4-chlorobenzene-1-sulfonamide in the presence of a base. The second step is the reaction of the resulting product with 1,2,3,4-tetrahydroquinoline-7-yl chloride in the presence of a base. The third step is the reaction of the resulting product with 1-bromopropan-2-ol in the presence of a base. This three-step process yields N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide as the final product.
Propriétés
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-14-27-18-9-11-19(12-10-18)28(25,26)22-17-8-7-16-6-5-13-23(20(16)15-17)21(24)4-2/h7-12,15,22H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVORVVCJMOFXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

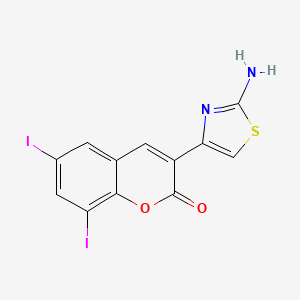
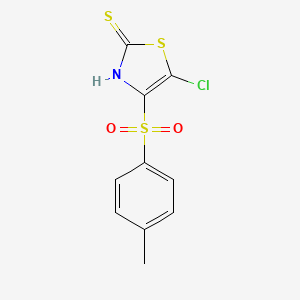
![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)
![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)
![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)
![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)
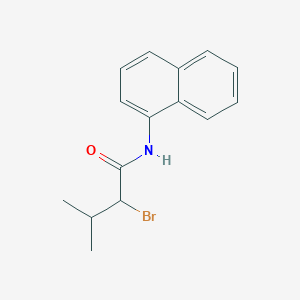
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6577906.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577918.png)
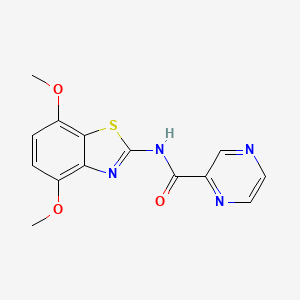
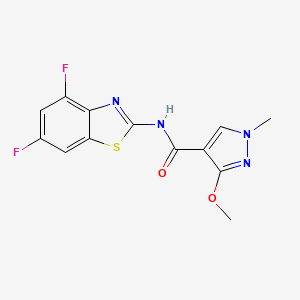
![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577944.png)

